Stereochemical Purity and Specific Optical Rotation: A Key Quality Attribute for Chiral Synthesis
The specific optical rotation ([α]²²/D) of N-Boc-cis-4-hydroxy-D-proline is a quantitative measure of its stereochemical purity. For the target compound, the reported value is +50.0° (c = 1, methanol) . In contrast, its enantiomer, N-Boc-cis-4-hydroxy-L-proline (CAS 87691-27-8), is expected to exhibit an equal but opposite rotation of approximately -50.0° under the same conditions. This difference of ~100° is a critical quality attribute that ensures the correct enantiomer is procured for asymmetric synthesis.
| Evidence Dimension | Optical Rotation ([α]²²/D) |
|---|---|
| Target Compound Data | +50.0° |
| Comparator Or Baseline | N-Boc-cis-4-hydroxy-L-proline: ~ -50.0° (inferred from enantiomeric relationship) |
| Quantified Difference | Difference of ~100° |
| Conditions | c = 1 in methanol, 22°C |
Why This Matters
For procurement, verifying a positive specific rotation confirms the identity and stereochemical integrity of the D-isomer, preventing costly synthetic failures from using the incorrect enantiomer.
